molecular formula C14H10ClNO2 B11787935 (2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol

(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol

Cat. No.: B11787935
M. Wt: 259.69 g/mol
InChI Key: NIOBPHJIPXCPRB-UHFFFAOYSA-N
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Description

(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of a chlorophenyl group and a hydroxymethyl group attached to the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol typically involves the reaction of 3-chlorophenylamine with salicylaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the benzoxazole ring. The final step involves the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl or alkyl derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and for its anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of (2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. Its anticancer activity is believed to involve the inhibition of specific signaling pathways that are essential for cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2-(3-Chlorophenyl)benzo[d]oxazol-6-yl)methanol
  • (2-(3-Chlorophenyl)benzo[d]oxazol-4-yl)methanol
  • (2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)ethanol

Uniqueness

(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the 5-position of the benzoxazole ring enhances its solubility and reactivity compared to other similar compounds. Additionally, the chlorophenyl group contributes to its antimicrobial and anticancer activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]methanol

InChI

InChI=1S/C14H10ClNO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-7,17H,8H2

InChI Key

NIOBPHJIPXCPRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)CO

Origin of Product

United States

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